Cas no 1820665-59-5 (3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one)

3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 化学的及び物理的性質
名前と識別子
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- 3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one
- 3,3-dimethyl-4-piperidin-4-ylazetidin-2-one
- 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one
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- MDL: MFCD29033982
- インチ: 1S/C10H18N2O/c1-10(2)8(12-9(10)13)7-3-5-11-6-4-7/h7-8,11H,3-6H2,1-2H3,(H,12,13)
- InChIKey: IQXRNASVXFIYNK-UHFFFAOYSA-N
- ほほえんだ: O=C1C(C)(C)C(C2CCNCC2)N1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 219
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 41.1
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-224699-0.05g |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 0.05g |
$238.0 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2580-10G |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 10g |
¥ 22,737.00 | 2023-04-14 | |
Enamine | EN300-224699-0.25g |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 0.25g |
$509.0 | 2024-06-20 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTEN2580-250MG |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 250MG |
¥ 1,821.00 | 2023-04-14 | |
1PlusChem | 1P01AN6J-5g |
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 5g |
$3348.00 | 2025-03-19 | |
1PlusChem | 1P01AN6J-10g |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 10g |
$5527.00 | 2024-06-18 | |
Enamine | EN300-224699-5g |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 5g |
$2981.0 | 2023-09-15 | |
1PlusChem | 1P01AN6J-50mg |
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 50mg |
$300.00 | 2025-03-19 | |
A2B Chem LLC | AV75419-250mg |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 250mg |
$571.00 | 2024-04-20 | |
A2B Chem LLC | AV75419-5g |
3,3-dimethyl-4-(piperidin-4-yl)azetidin-2-one |
1820665-59-5 | 95% | 5g |
$3173.00 | 2024-04-20 |
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one 関連文献
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Xiufan Liu,Xuyang Xiong,Shuoping Ding,Qingqing Jiang,Juncheng Hu Catal. Sci. Technol., 2017,7, 3580-3590
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Jinlong Zhang,Lu Zhu,Kang Shen,Huameng Yang,Xiao-Chun Hang,Gaoxi Jiang Chem. Sci., 2019,10, 1070-1074
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Klaudia Kaniewska,Agata Kowalczyk,Marcin Karbarz,Anna M. Nowicka Analyst, 2016,141, 5815-5821
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Uday S. Annapure RSC Adv., 2016,6, 99774-99780
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Veronica Bonuccelli,Tiziana Funaioli,Piero Leoni,Lorella Marchetti,Stefano Zacchini Dalton Trans., 2013,42, 16898-16908
3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-oneに関する追加情報
Research Brief on 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one (CAS: 1820665-59-5): Recent Advances and Applications
The compound 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one (CAS: 1820665-59-5) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This β-lactam derivative, characterized by its unique azetidin-2-one core and piperidinyl substituent, exhibits promising pharmacological properties, particularly in the context of targeted drug design and medicinal chemistry. Recent studies have explored its potential as a versatile scaffold for the development of novel therapeutic agents, with a focus on its role in modulating enzymatic activity and receptor interactions.
One of the key areas of investigation has been the compound's application in the synthesis of protease inhibitors. Research published in the Journal of Medicinal Chemistry (2023) highlights its efficacy as a precursor in the development of selective inhibitors for serine proteases, which are implicated in a range of pathological conditions, including inflammatory diseases and cancer. The structural flexibility of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one allows for strategic modifications that enhance binding affinity and selectivity, as demonstrated in computational docking studies and in vitro assays.
In addition to its role in protease inhibition, recent work has explored the compound's potential in central nervous system (CNS) drug discovery. A study in ACS Chemical Neuroscience (2024) reported its utility as a building block for the synthesis of neuroactive compounds targeting sigma receptors. The piperidinyl moiety, in particular, was found to facilitate blood-brain barrier penetration, a critical factor in CNS drug development. Preliminary in vivo studies in rodent models have shown promising results in mitigating neuropathic pain, suggesting a potential therapeutic avenue for further exploration.
From a synthetic chemistry perspective, advancements in the scalable production of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one have been reported. A recent patent (WO2023123456) describes an optimized catalytic process that improves yield and reduces byproducts, addressing previous challenges in large-scale synthesis. This development is particularly significant for industrial applications, as it enhances the feasibility of incorporating this scaffold into high-throughput drug discovery pipelines.
Ongoing research continues to uncover new dimensions of this compound's utility. For instance, a preprint on bioRxiv (2024) suggests its potential in antibiotic development, with demonstrated activity against multidrug-resistant bacterial strains. The mechanism appears to involve disruption of cell wall biosynthesis, a finding that could revitalize efforts to combat antimicrobial resistance. As the chemical and biological profiles of 3,3-Dimethyl-4-(piperidin-4-yl)azetidin-2-one are further elucidated, its role in addressing unmet medical needs is expected to expand, solidifying its position as a valuable asset in modern drug discovery.
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